Dimethyl Cladosporin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

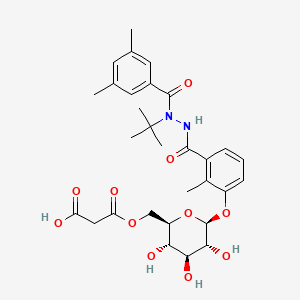

Dimethyl Cladosporin is a derivative of Cladosporin, a naturally occurring fungal metabolite isolated from the endophytic fungus Cladosporium cladosporioides. Cladosporin and its derivatives, including this compound, have garnered significant attention due to their potent biological activities, including antifungal, antibacterial, and antiparasitic properties .

Méthodes De Préparation

Dimethyl Cladosporin can be synthesized through the methylation of Cladosporin. The process involves the use of dimethyl sulfate as a methylating agent. The crude product is then purified by chromatography on silica gel using a mixture of benzene, methanol, and acetic acid as the eluant . Industrial production methods typically involve culturing Cladosporium cladosporioides on a yeast extract-sucrose medium, followed by extraction of the metabolite with hot chloroform .

Analyse Des Réactions Chimiques

Dimethyl Cladosporin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Applications De Recherche Scientifique

Dimethyl Cladosporin has a wide range of scientific research applications. In chemistry, it is used as a lead compound for the development of new antifungal and antibacterial agents. In biology, it serves as a tool for studying fungal metabolism and the biosynthesis of secondary metabolites. In medicine, this compound has shown potential as an antiparasitic agent, particularly against Plasmodium falciparum, the causative agent of malaria . Additionally, it has applications in the agricultural industry as a selective herbicide for monocots .

Mécanisme D'action

The mechanism of action of Dimethyl Cladosporin involves the inhibition of protein synthesis. It specifically targets lysyl-tRNA synthetase, an enzyme crucial for protein synthesis in both fungi and parasites. By inhibiting this enzyme, this compound disrupts the production of essential proteins, leading to the death of the target organism .

Comparaison Avec Des Composés Similaires

Dimethyl Cladosporin is unique compared to other similar compounds due to its potent antifungal and antiparasitic activities. Similar compounds include Cladosporin, Calphostin C, and Ergosterol Peroxide. While Cladosporin shares a similar structure and biological activity, this compound exhibits enhanced potency due to the presence of additional methyl groups . Calphostin C and Ergosterol Peroxide, on the other hand, have different mechanisms of action and are primarily known for their anticancer and immunosuppressive properties .

Propriétés

Formule moléculaire |

C18H24O5 |

|---|---|

Poids moléculaire |

320.4 g/mol |

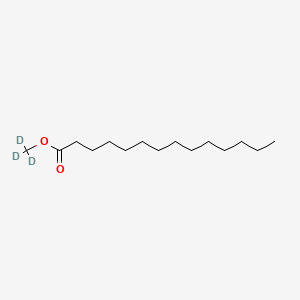

Nom IUPAC |

(3R)-6,8-dimethoxy-3-[[(2R,6S)-6-methyloxan-2-yl]methyl]-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C18H24O5/c1-11-5-4-6-13(22-11)9-15-8-12-7-14(20-2)10-16(21-3)17(12)18(19)23-15/h7,10-11,13,15H,4-6,8-9H2,1-3H3/t11-,13+,15+/m0/s1 |

Clé InChI |

PBNWYXJTPLKLOB-NJZAAPMLSA-N |

SMILES isomérique |

C[C@H]1CCC[C@@H](O1)C[C@H]2CC3=C(C(=CC(=C3)OC)OC)C(=O)O2 |

SMILES canonique |

CC1CCCC(O1)CC2CC3=C(C(=CC(=C3)OC)OC)C(=O)O2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)

![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)

![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)

![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)